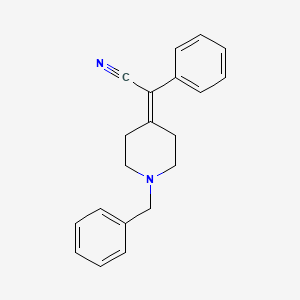

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

Description

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17/h1-10H,11-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLYJFHTUXMPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215478 | |

| Record name | alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6517-69-7 | |

| Record name | α-[1-(Phenylmethyl)-4-piperidinylidene]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6517-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006517697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[1-(phenylmethyl)piperidin-4-ylidene]phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phenylacetonitrile Core Synthesis via Benzyl Halide Cyanation

A well-established method for preparing phenylacetonitrile derivatives involves the reaction of benzyl halides with alkali metal cyanides in the presence of tertiary amines as phase-transfer catalysts or co-solvents. The process is typically conducted in a biphasic system with a water-immiscible organic solvent (e.g., benzene, toluene) and an aqueous cyanide solution.

Key features of this method include:

- Slow addition of benzyl halide solution to the refluxing aqueous cyanide/amine mixture to ensure controlled reaction and better contact between phases.

- Use of N,N-dialkyl cyclohexylamines (e.g., N,N-dimethylcyclohexylamine) to enhance cyanide solubility and reaction efficiency.

- Post-reaction separation of organic and aqueous layers, followed by washing to remove residual cyanide.

- Purification by reduced-pressure distillation to minimize thermal decomposition of the nitrile product.

| Parameter | Condition |

|---|---|

| Benzyl halide | 4-methylbenzyl chloride or analogs |

| Cyanide source | Potassium cyanide (KCN) |

| Solvent | Benzene or toluene |

| Catalyst/amine | N,N-dimethylcyclohexylamine |

| Temperature | Reflux (~105-110 °C) |

| Pressure | Reduced pressure for distillation (5-15 mm Hg) |

| Reaction time | 1 hour after addition completion |

| Yield | Up to ~75-85% |

This method is adaptable to various substituted benzyl halides, allowing for structural diversity in the phenylacetonitrile products.

Synthesis of N-Benzyl-4-piperidone Intermediate

The piperidinylidene moiety can be introduced via the preparation of N-benzyl-4-piperidone, a key intermediate. A multi-step synthetic route involves:

Michael addition and condensation:

- Benzylamine reacts with acrylic ester in an alcohol solvent.

- Molar ratio of acrylic ester to benzylamine is maintained between 2.6 to 5 to reduce byproducts.

- Reaction is stirred at 50-60 °C for 9-24 hours.

-

- Organic alkali (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) is added.

- Reaction temperature is maintained at 50-85 °C for 9-16 hours.

- Low-boiling substances are distilled off during this step.

Neutralization and catalyst treatment:

- Acid is added to neutralize the reaction mixture.

- Catalyst such as lithium chloride or calcium chloride is introduced.

- Heat preservation reaction at 60-85 °C for 1-5 hours.

-

- pH adjustment to 8-9 with inorganic base.

- Separation of aqueous and organic layers.

- Recovery of N-benzyl-4-piperidone by distillation under reduced pressure.

This method yields high-purity N-benzyl-4-piperidone suitable for further functionalization.

Coupling to Form this compound

While direct literature on the exact coupling step for this compound is limited, the general approach involves:

- Condensation of the phenylacetonitrile derivative with the N-benzyl-4-piperidone or its equivalent under conditions promoting the formation of the piperidin-4-ylidene linkage.

- Use of base or acid catalysts to facilitate the formation of the double bond (ylidene) between the piperidine ring and the phenylacetonitrile moiety.

- Purification by chromatographic or distillation techniques.

Alternative Cyanation Using Potassium Ferrocyanide and Copper Catalysts

An alternative cyanation method involves reacting benzyl chloride derivatives with potassium ferrocyanide in the presence of copper salts as catalysts. This method offers advantages such as:

- Lower toxicity compared to free cyanide salts.

- Cost-effective copper catalysts instead of palladium.

- High yields (up to 85%) of phenylacetonitrile derivatives.

- Reaction conditions typically involve heating sealed reaction vessels at 180 °C for 20 hours.

This method is suitable for industrial-scale synthesis due to its safety and cost benefits.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkali Metal Cyanide with Amine | Benzyl chloride, KCN, N,N-dimethylcyclohexylamine | Reflux in biphasic system, ~105-110 °C, 1 hr post-addition | 75-85 | High yield, well-established | Use of toxic cyanide salts |

| Multi-step N-Benzyl-4-piperidone | Benzylamine, acrylic ester, organic alkali, LiCl/CaCl2 | 50-85 °C, 9-24 hr, multi-step | High | High purity intermediate | Multi-step, longer reaction time |

| Potassium Ferrocyanide & Copper Salt | Benzyl chloride, K4[Fe(CN)6], Cu salt | 180 °C, sealed vessel, 20 hr | Up to 85 | Lower toxicity, cost-effective | High temperature, longer time |

Research Findings and Notes

- The use of N,N-dialkyl cyclohexylamines significantly improves the phase transfer and reaction efficiency in cyanation reactions of benzyl halides.

- The multi-step synthesis of N-benzyl-4-piperidone allows for control over byproduct formation and improves the purity of the piperidine intermediate, which is crucial for the final compound's quality.

- Potassium ferrocyanide as a cyanide source reduces the environmental and safety hazards associated with free cyanide salts, making it preferable for large-scale synthesis.

- Purification by reduced-pressure distillation is critical to avoid thermal degradation of nitrile products, maintaining high purity and yield.

- The coupling step to form the piperidinylidene linkage requires careful control of reaction conditions to ensure the formation of the desired double bond without side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation to yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is characterized by a piperidine ring, which is known for its versatility in drug design. The synthesis of this compound often involves multi-step organic reactions that yield derivatives with varying biological activities. Recent studies have demonstrated that modifications to the piperidine structure can significantly influence pharmacological properties, particularly in binding affinity to sigma receptors .

Medicinal Chemistry

Sigma Receptor Affinity

Research indicates that compounds related to this compound exhibit high affinity for sigma1 and sigma2 receptors. For instance, derivatives have been synthesized and evaluated for their binding properties, showing a marked preference for sigma1 receptors over sigma2 receptors, which is crucial for developing drugs targeting neurological disorders .

Alzheimer's Disease Treatment

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function .

Cancer Therapy

Recent advancements indicate that derivatives of this compound may possess anticancer properties. For example, a study highlighted its ability to induce apoptosis in hypopharyngeal tumor cells more effectively than conventional chemotherapeutics like bleomycin . The compound's structure allows for interactions with specific proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.

Neuropharmacology

The role of sigma receptors in pain modulation has led to investigations into the use of this compound as a potential treatment for neuropathic pain. Compounds with similar structures have shown promise as dual agonists at mu-opioid and sigma receptors, suggesting a multifaceted approach to pain management .

Case Study 1: Binding Affinity Studies

A series of experiments evaluated the binding affinities of various derivatives at sigma receptors. Notably, certain modifications increased selectivity for sigma1 receptors with Ki values demonstrating significant potency (e.g., Ki = 3.90 nM for sigma1) compared to sigma2 receptors . These findings underline the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Anticancer Activity

In vitro studies on FaDu hypopharyngeal tumor cells revealed that specific derivatives of the compound exhibited enhanced cytotoxicity compared to standard treatments. The mechanism was attributed to the compound's ability to induce apoptotic pathways through interaction with cellular signaling proteins .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The compound’s key structural features differentiate it from similar molecules:

- Core Structure : The piperidinylidene ring (with a benzyl substituent) contrasts with saturated piperidine rings in analogs like 2-(1-Benzyl-4-piperidyl)acetonitrile (CAS: 78056-67-4), which lacks the double bond in the piperidine ring .

- Substituents : The phenylacetonitrile group distinguishes it from simpler analogs such as 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (compound 3 in ), which lacks the additional phenyl group .

Similarity Analysis (CAS-Based)

identifies compounds with high structural similarity:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile | 71258-18-9 | 1.00 |

| 1-Benzyl-4-phenylpiperidine-4-carbonitrile HCl | 40481-13-8 | 0.98 |

| 1-Butyl-4-phenylpiperidine-4-carbonitrile | 7254-21-9 | 0.95 |

The highest similarity (1.00) corresponds to a positional isomer, while lower scores reflect differences in substituents (e.g., butyl vs. benzyl) or additional functional groups (e.g., hydrochloride salts) .

Physicochemical Properties

Key data for selected compounds:

Melting Points

- 2-(4-Methylphenyl)-2-phenylacetonitrile (3a) : 138–139°C

- 2-(4-Methoxyphenyl)-2-phenylacetonitrile (25f) : 96–120°C

Spectroscopic Data

- IR Spectra :

- ¹H NMR :

The target compound’s NMR would likely show distinct aromatic and piperidinylidene proton signals, with possible deshielding due to the nitrile group.

Pharmacological Potential

Derivatives of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile are cited in patents as intermediates for acetamide-based therapeutics. Analogous compounds in are linked to serotonin 5-HT₆ receptor modulation and cholinesterase inhibition, suggesting neuropharmacological relevance .

Biological Activity

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a benzyl group and a phenylacetonitrile moiety, which contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has been shown to have cytotoxic effects against specific tumor cell lines.

- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

- Sigma Receptor Affinity : It displays significant binding affinity for sigma receptors, particularly sigma-1 receptors, which are implicated in various neurological functions and disorders.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Sigma Receptor Modulation : The compound's binding to sigma receptors may modulate neurotransmitter release and influence neuroprotective pathways.

- Enzyme Inhibition : By inhibiting AChE, the compound can enhance acetylcholine levels in the brain, potentially improving cognitive functions.

- Induction of Apoptosis : Its anticancer properties may involve the activation of apoptotic pathways in malignant cells, leading to cell death.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer effects on FaDu hypopharyngeal tumor cells. Results indicated significant cytotoxicity compared to standard treatments like bleomycin. |

| Study 2 | Investigated the sigma receptor binding affinities. The compound exhibited higher affinity for sigma-1 receptors than sigma-2 receptors, suggesting a potential therapeutic target for neurological disorders. |

| Study 3 | Assessed the neuroprotective properties through AChE inhibition assays, showing promising results in enhancing cognitive function in vitro. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(1-Benzylpiperidin-4-yl)acetonitrile | Benzylpiperidine core | Sigma receptor binding; lower anticancer activity |

| EF24 (a piperidinone derivative) | Piperidine ring with ketone | Anticancer activity; IKKb inhibition |

| Donepezil | Piperidine derivative | AChE inhibitor; used in Alzheimer's treatment |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via [1,3]-dipolar cycloaddition or nucleophilic substitution reactions. For example, α-aminonitrile intermediates (e.g., 2-(allylamino)-2-phenylacetonitrile) are key precursors, as demonstrated in ring-closing metathesis reactions using Grubbs catalysts (e.g., 10 mol% Grubbs II in CH₂Cl₂ at 40°C, yielding >90% under optimized conditions) . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), catalyst loading (5–15 mol%), and temperature control (40–60°C balances kinetics and side reactions).

- Data : IR and ^1^H NMR (e.g., δ = 7.46–7.64 ppm for aromatic protons, 2216 cm⁻¹ for CN stretch) confirm intermediate structures .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 7.9826 Å, b = 21.3400 Å, c = 8.7253 Å) provide atomic-resolution data . Anisotropic displacement parameters refine thermal motion. Complementary techniques:

- IR spectroscopy : Identifies nitrile (2216 cm⁻¹) and piperidine ring vibrations.

- NMR : ^13^C NMR distinguishes sp² (110–150 ppm) and sp³ (20–60 ppm) carbons.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ not fully reported; assume acute toxicity) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .

- Eye Exposure : Flush with water for 20 minutes; consult an ophthalmologist .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental reaction yields?

- Case Study : Discrepancies in catalytic metathesis yields (50–90%) may arise from steric effects or electronic modulation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify rate-limiting steps .

- Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots. Adjust substituents (e.g., electron-withdrawing groups on phenyl rings lower ΔG‡ by 5–10 kcal/mol) .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

- Crystallization Optimization :

- Solvent Screening : Use mixed solvents (e.g., EtOH/CHCl₃) to balance solubility and polarity.

- Temperature Gradients : Slow cooling (0.5°C/hour) promotes lattice formation.

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Electron-deficient aryl groups (e.g., NO₂) enhance nitrile electrophilicity, accelerating Suzuki-Miyaura coupling (e.g., 80% yield with Pd(PPh₃)₄ vs. 40% for electron-rich analogs) . Hammett plots (σ⁺ = +0.78 for p-NO₂) correlate substituent effects.

- Kinetic Profiling : Pseudo-first-order kinetics (monitored via HPLC) reveal rate constants (k = 0.02–0.05 min⁻¹) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.